molecular formula C9H20N2O B14537088 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane CAS No. 62404-54-0

3,4-Di(propan-2-yl)-1,3,4-oxadiazinane

Cat. No.: B14537088
CAS No.: 62404-54-0
M. Wt: 172.27 g/mol
InChI Key: YVNRJGFFBHWHRR-UHFFFAOYSA-N
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Description

3,4-Di(propan-2-yl)-1,3,4-oxadiazinane is a heterocyclic organic compound characterized by a six-membered ring containing three carbon atoms, one nitrogen atom, and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diisopropylamine with an appropriate diacid chloride in the presence of a base, such as triethylamine, to form the oxadiazinane ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Di(propan-2-yl)-1,3,4-oxadiazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazinane derivatives .

Scientific Research Applications

3,4-Di(propan-2-yl)-1,3,4-oxadiazinane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar ring structure but different functional groups.

    1,3,4-Oxadiazole: A related compound with a five-membered ring containing two nitrogen atoms and one oxygen atom.

Uniqueness

3,4-Di(propan-2-yl)-1,3,4-oxadiazinane is unique due to its specific ring structure and the presence of isopropyl groups, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

62404-54-0

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3,4-di(propan-2-yl)-1,3,4-oxadiazinane

InChI

InChI=1S/C9H20N2O/c1-8(2)10-5-6-12-7-11(10)9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

YVNRJGFFBHWHRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOCN1C(C)C

Origin of Product

United States

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